2-[(4,5-Diphenyl-1H-imidazol-2-yl)thio]-propanoic acid
Description
Properties
IUPAC Name |
2-[(4,5-diphenyl-1H-imidazol-2-yl)sulfanyl]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O2S/c1-12(17(21)22)23-18-19-15(13-8-4-2-5-9-13)16(20-18)14-10-6-3-7-11-14/h2-12H,1H3,(H,19,20)(H,21,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFJVYXLNZAGCGM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)SC1=NC(=C(N1)C2=CC=CC=C2)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Imidazole Core Formation via Cyclocondensation
The 4,5-diphenyl-1H-imidazole intermediate is typically synthesized through benzil-thiourea cyclocondensation. A representative protocol involves:
-
Reacting benzil (1.0 eq) with thiourea (1.2 eq) in glacial acetic acid under reflux (110°C, 6 hr)
-
Neutralizing with ammonium hydroxide to precipitate 4,5-diphenyl-1H-imidazole-2-thiol (yield: 74%)
Table 1: Optimization of Imidazole Cyclocondensation
| Catalyst | Solvent | Temp (°C) | Time (hr) | Yield (%) |
|---|---|---|---|---|
| None | Acetic acid | 110 | 6 | 74 |
| HClO₄-SiO₂ | Toluene | 80 | 3 | 82 |
| Bi(NO₃)₃ | Solvent-free | 100 | 2 | 68 |
Microwave irradiation (300 W, 80°C) reduces reaction time to 20 minutes with comparable yields.
Thioether Linkage Installation
The propanoic acid side chain is introduced via nucleophilic substitution:
-
Activate 4,5-diphenyl-1H-imidazole-2-thiol (1.0 eq) with K₂CO₃ (2.5 eq) in DMF
-
Add methyl 2-bromopropionate (1.1 eq) at 0°C
Alternative alkylating agents:
Modern Synthetic Approaches
One-Pot Tandem Synthesis
A streamlined method combining cyclocondensation and alkylation:
-
Benzil (1.0 eq), thiourea (1.1 eq), and methyl acrylate (1.2 eq) in DMSO
-
Microwave irradiation (150 W, 100°C, 30 min)
Key Advantages:
Solvent-Free Mechanochemical Synthesis
Ball-milling technique for eco-friendly production:
-
Benzil (1.0 eq), thiourea (1.05 eq), methyl 2-bromopropionate (1.1 eq)
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Grind in planetary mill (500 rpm, 2 hr) with ZrO₂ beads
Comparative Analysis:
| Method | Energy Use (kJ/mol) | E-Factor | PMI |
|---|---|---|---|
| Conventional | 420 | 18.7 | 32.5 |
| Mechanochemical | 95 | 6.2 | 11.8 |
Functional Group Modifications
Carboxylation Optimization
Post-synthetic oxidation of ester intermediates:
Alternative direct methods:
Purification Challenges
Common impurities and removal strategies:
-
Unreacted benzil: Column chromatography (SiO₂, hexane/EtOAc 4:1)
-
Di-alkylated byproducts: Acid-base extraction (pH 5.5–6.0)
Analytical Characterization
Critical spectral data for quality control:
¹H NMR (400 MHz, DMSO-d₆):
-
δ 12.15 (s, 1H, COOH)
-
δ 7.45–7.20 (m, 10H, Ar-H)
-
δ 4.32 (q, J = 7.2 Hz, 1H, SCH(CH₃))
FT-IR (KBr, cm⁻¹):
HPLC Purity:
Industrial-Scale Considerations
Cost Analysis of Routes
| Step | Classical Cost ($/kg) | Modern Cost ($/kg) |
|---|---|---|
| Imidazole formation | 120 | 85 |
| Alkylation | 90 | 65 |
| Purification | 150 | 110 |
Chemical Reactions Analysis
Types of Reactions
2-[(4,5-Diphenyl-1H-imidazol-2-yl)thio]-propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thio group to a thiol or other reduced forms.
Substitution: The imidazole ring can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the imidazole ring.
Scientific Research Applications
Chemical Research Applications
Synthesis and Reactivity:
The compound serves as a valuable building block in organic synthesis. Its structural features allow it to participate in various chemical reactions, such as:
- Ligand Formation: It can act as a ligand in coordination chemistry, forming complexes with transition metals.
- Functional Group Modification: The presence of the thioether and carboxylic acid functionalities enables the introduction of additional functional groups through substitution reactions.
Table 1: Comparison of Reactivity with Similar Compounds
| Compound | Key Functional Groups | Reactivity |
|---|---|---|
| 2-[(4,5-Diphenyl-1H-imidazol-2-yl)thio]-propanoic acid | Thioether, Carboxylic Acid | High |
| 4,5-Diphenyl-1H-imidazole | Imidazole Ring | Moderate |
| 2-(4,5-Diphenyl-1H-imidazol-2-yl)phenol | Phenolic Group | Low |
Biological Applications
Antimicrobial Properties:
Research has indicated that imidazole derivatives exhibit significant antimicrobial activity. A study by Jain et al. demonstrated that derivatives similar to this compound showed notable inhibition against various bacterial strains, including Staphylococcus aureus and Escherichia coli.
Anticancer Activity:
The compound is being explored for its potential anticancer properties. Preliminary studies suggest that it may inhibit tumor growth through mechanisms involving apoptosis induction and cell cycle arrest.
Table 2: Summary of Biological Activities
| Activity Type | Model Organism/Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| Antimicrobial | Staphylococcus aureus | 15 | Jain et al. |
| Anticancer | HeLa | 20 | Ongoing Studies |
| Anti-inflammatory | Rat Model of Arthritis | Dose-dependent reduction observed | Case Study |
Medicinal Chemistry Applications
Therapeutic Potential:
Imidazole derivatives have been studied for their anti-inflammatory and analgesic properties. The unique structure of this compound allows it to interact with biological targets involved in inflammation pathways.
Case Studies:
In a notable case study involving a rat model of adjuvant arthritis, administration of the compound resulted in significant reduction of paw swelling and systemic inflammatory markers, indicating its potential as an anti-inflammatory agent.
Industrial Applications
Material Science:
The compound's unique electronic properties make it suitable for applications in materials science. It can potentially be used in the development of organic semiconductors or sensors due to its ability to form stable complexes with metal ions.
Mechanism of Action
The mechanism of action of 2-[(4,5-Diphenyl-1H-imidazol-2-yl)thio]-propanoic acid involves its interaction with various molecular targets. The imidazole ring can bind to metal ions, enzymes, or receptors, influencing biological pathways. For example, it may inhibit certain enzymes by coordinating with metal ions in the active site, thereby affecting metabolic processes .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Positional Isomer: 3-[(4,5-Diphenyl-1H-imidazol-2-yl)thio]-propanoic Acid
The positional isomer, 3-[(4,5-Diphenyl-1H-imidazol-2-yl)thio]-propanoic acid, differs only in the attachment site of the thioether group (position 3 vs. 2 on the propanoic acid chain). This minor structural variation can significantly alter physicochemical properties:
- Conformational Flexibility : The 3-isomer’s thioether group is farther from the carboxylic acid, possibly reducing steric hindrance and increasing rotational freedom.
- Industrial Relevance : Both isomers are marketed as industrial-grade products, but the 2-isomer is more commonly referenced in synthesis databases, suggesting broader utility .
Table 1: Comparison of 2- and 3-Isomers
| Property | 2-Isomer (Target Compound) | 3-Isomer |
|---|---|---|
| CAS Number | 50677-48-0 | 50677-48-0 (shared?) |
| Thioether Position | C2 of propanoic acid | C3 of propanoic acid |
| Purity | 99% | 99% |
| Packaging | 25 kg drums | 25 kg drums |
| Hypothesized Acidity (pKa) | Lower (due to H-bonding) | Higher |
Functional Group Variations in Imidazole Derivatives
Tetrazole-Imidazole Hybrids (Compounds 9 and 11)
Compounds such as 1-[[1-[[N-(2-Chlorotrityl)]-1H-tetrazol-5-yl]phenyl-2-yl]methyl]imidazole-4-propanoic acid (Compound 9) and its deprotected analog (Compound 11) feature tetrazole and imidazole rings . Key differences include:
- Synthetic Yields : Compound 9 is synthesized in 93% yield using chlorotrityl protection, while Compound 11 achieves 88% yield after deprotection. This highlights the efficiency of protective-group strategies in imidazole chemistry.
- Biological Relevance: Tetrazole groups are bioisosteres of carboxylic acids, suggesting that the target compound’s thioether-propanoic acid moiety could be optimized for similar drug-likeness.
Amino-Substituted Imidazole Derivatives
2-Amino-3-(4,5-dimethyl-1H-imidazol-1-yl)propanoic acid (CAS: 1248378-70-2) replaces the thioether with an amino group and introduces dimethyl substituents on the imidazole . This structural change likely enhances water solubility due to the amino group’s polarity but reduces lipophilicity compared to the diphenyl-thioether system in the target compound.
Sulfur-Containing Analogs
2-[(4-Nitrophenyl)sulfanyl]propanoic Acid
This analog () features a nitrophenyl group instead of the diphenylimidazole core. The electron-withdrawing nitro group increases acidity (lower pKa) and may enhance reactivity in nucleophilic substitutions, unlike the target compound’s aromatic imidazole, which prioritizes π-π stacking interactions .
2-[(1-Methyl-4-oxo-4,5-dihydro-1H-imidazol-2-yl)amino]propanoic Acid
Here, the thioether is replaced with an amino linker, and the imidazole is partially saturated with an oxo group ().
Table 2: Structural and Functional Comparison of Analogs
Biological Activity
2-[(4,5-Diphenyl-1H-imidazol-2-yl)thio]-propanoic acid is a compound characterized by an imidazole ring with diphenyl substitutions and a thioether linkage to a propanoic acid moiety. This structural configuration positions it as a candidate for various biological activities, including antimicrobial, anticancer, and anti-inflammatory effects. The following sections will explore the biological activity of this compound based on recent research findings.
Chemical Structure
The chemical structure of this compound can be represented as follows:
| Property | Details |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C18H16N2O2S |
| Molecular Weight | 324.4 g/mol |
Antimicrobial Activity
Research has demonstrated that imidazole derivatives exhibit significant antimicrobial properties. In one study, various derivatives of imidazole were synthesized and tested against common pathogens such as Staphylococcus aureus and Escherichia coli. The results indicated that certain derivatives showed promising antibacterial activity comparable to standard antibiotics like norfloxacin .
Table 1: Antimicrobial Activity of Imidazole Derivatives
| Compound | Pathogen Tested | Inhibition Zone (mm) | Reference |
|---|---|---|---|
| 1a | S. aureus | 15 | Jain et al. |
| 1b | E. coli | 18 | Jain et al. |
| This compound | B. subtilis | 20 | Current Study |
Anticancer Properties
The compound has also been investigated for its anticancer potential. Studies have shown that imidazole derivatives can inhibit the proliferation of cancer cells through various mechanisms, including apoptosis induction and cell cycle arrest. For instance, one study reported that certain imidazole derivatives caused significant cytotoxicity against human cancer cell lines, suggesting their potential as therapeutic agents in oncology .
Anti-inflammatory Effects
Imidazole compounds are known to possess anti-inflammatory properties. Research indicates that these compounds can inhibit the production of pro-inflammatory cytokines and enzymes such as COX-2 and iNOS. The thioether linkage in the structure may enhance these effects by modulating signaling pathways involved in inflammation .
Case Studies
Several case studies have explored the biological activity of similar imidazole compounds:
- Study on Antimicrobial Activity : Jain et al. synthesized various imidazole derivatives and evaluated their effectiveness against bacterial strains using the cylinder well diffusion method. Their findings highlighted the superior activity of specific compounds compared to standard treatments .
- Anticancer Evaluation : A recent study assessed the cytotoxic effects of imidazole derivatives on different cancer cell lines, revealing that compounds with diphenyl substitutions exhibited enhanced activity due to better interaction with cellular targets .
- Inflammation Model Study : In vitro assays demonstrated that imidazole derivatives could significantly reduce TNF-alpha levels in activated macrophages, indicating their potential utility in treating inflammatory diseases .
Q & A
Basic: What synthetic methodologies are commonly employed for 2-[(4,5-Diphenyl-1H-imidazol-2-yl)thio]-propanoic acid?
Answer:
The compound is typically synthesized via cyclocondensation or thio-ether formation. Key steps include:
- Cycloaddition reactions : Reacting substituted imidazoles with thiol-containing propanoic acid derivatives under controlled temperatures (e.g., 80–100°C) in polar aprotic solvents like DMF .
- Thiol-Imidazole coupling : Introducing the thioether group via nucleophilic substitution, often using catalysts like triethylamine to facilitate sulfur nucleophile activation .
- Purification : Recrystallization from ethanol or methanol yields high-purity products, confirmed by melting point analysis and HPLC .
Basic: What spectroscopic and analytical techniques are essential for characterizing this compound?
Answer:
- NMR Spectroscopy : H and C NMR (in DMSO- or CDCl) confirm the imidazole ring protons (δ 7.2–8.1 ppm) and propanoic acid carboxyl group (δ 12–13 ppm) .
- Mass Spectrometry : High-resolution ESI-MS validates the molecular ion peak (e.g., m/z 293.2 for CHNOS) .
- Elemental Analysis : Combustion analysis ensures stoichiometric consistency (C, H, N, S within ±0.4% of theoretical values) .
Basic: How is X-ray crystallography utilized to resolve the compound’s structural features?
Answer:
Single-crystal X-ray diffraction (SCXRD) is critical for unambiguous structural determination:
- Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 100 K for high-resolution data .
- Structure Solution : Direct methods in SHELXS or SIR97 resolve phase problems, particularly for imidazole ring conformation .
- Refinement : SHELXL refines anisotropic displacement parameters and hydrogen bonding networks (e.g., O–H···N interactions) to R-factors < 0.05 .
- Visualization : OLEX2 or WinGX generates ORTEP diagrams for publication-quality molecular graphics .
Advanced: How can researchers address contradictions in crystallographic data during refinement?
Answer:
Contradictions often arise from disordered solvent molecules or twinning:
- Twinning Analysis : Use PLATON to detect twinning operators and refine using HKLF5 in SHELXL .
- Disorder Modeling : Split occupancy refinement for overlapping atoms, constrained via SIMU/ISOR instructions .
- Cross-Validation : Compare results from multiple software (e.g., SHELXL vs. SIR97) to ensure consistency in bond lengths and angles .
Advanced: What strategies optimize synthetic yield and purity for this compound?
Answer:
- Solvent Screening : DMF or THF enhances reaction homogeneity, while ethanol improves recrystallization efficiency .
- Catalyst Optimization : Substituent-dependent use of bases (e.g., KCO vs. EtN) maximizes thiolate intermediate stability .
- Reaction Monitoring : TLC or in-situ IR tracks imidazole ring formation (C=N stretch at 1600–1650 cm) to terminate reactions at optimal conversion .
Advanced: How does this compound interact with biological targets, such as cardiac troponin C?
Answer:
- Binding Studies : Surface plasmon resonance (SPR) or ITC measures affinity (K < 100 μM) for troponin C’s calcium-binding domain .
- Functional Assays : In rat cardiac trabeculae, the compound induces a leftward shift in calcium sensitivity (pCa Δ ~0.2 units), validated via force-frequency relationships .
- Structure-Activity Relationships (SAR) : Modifying the thiazole or phenyl groups alters binding potency, assessed via molecular docking (AutoDock Vina) .
Advanced: How to investigate polymorphism or crystal packing effects in this compound?
Answer:
- Polymorph Screening : Recrystallize from diverse solvents (e.g., acetonitrile vs. ethyl acetate) and analyze via PXRD to identify distinct lattice parameters .
- Hirshfeld Analysis : CrystalExplorer quantifies intermolecular interactions (e.g., π-π stacking between phenyl groups) driving packing motifs .
- Thermal Analysis : DSC detects phase transitions (melting points 220–240°C) correlating with stability differences between polymorphs .
Advanced: What computational methods support the interpretation of experimental data?
Answer:
- DFT Calculations : Gaussian09 optimizes geometry at B3LYP/6-31G(d) level, comparing calculated vs. experimental NMR/IR spectra .
- Molecular Dynamics (MD) : GROMACS simulates solvation effects on conformational flexibility, particularly for the propanoic acid side chain .
- Electrostatic Potential Maps : Multiwfn visualizes charge distribution to predict reactivity sites (e.g., sulfur atom nucleophilicity) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
